N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8S/c1-25-6-4-18-16(21)17(22)19-11-15-20(5-7-28-15)29(23,24)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJYBBAIRWUOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Intermediate A (2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride)
Protocol:
- Chlorosulfonation : 2,3-Dihydro-1,4-benzodioxine (10 mmol) reacts with chlorosulfonic acid (1.2 eq) in dichloromethane (DCM) at 0°C for 2 hr.
- Quenching : Ice-cold water (50 mL) added, followed by extraction with DCM (3 × 30 mL).
- Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) yields Intermediate A as white crystals (82% yield, m.p. 112–114°C).
Characterization :
Synthesis of Intermediate B (3-Aminomethyl-1,3-oxazolidin-2-yl Derivative)
Protocol :
- Epoxide Formation : Glycidol (5 mmol) reacts with benzylamine (5.5 mmol) in toluene at 80°C for 6 hr to form 3-benzyloxy-2-hydroxypropylamine.
- Sulfonylation : Intermediate A (5 mmol) added to the amine in DCM with triethylamine (TEA, 6 mmol) at 0°C. Stirred for 12 hr at 25°C.
- Cyclization : Treated with p-toluenesulfonic acid (0.5 eq) in refluxing toluene for 3 hr to form the oxazolidin ring.
- Debenzylation : Hydrogenolysis (H₂, 10% Pd/C, EtOH) yields Intermediate B (68% overall yield).
Characterization :
Oxamide Coupling to Form Target Compound
Protocol :
- Activation : Intermediate B (3 mmol) and N-(2-methoxyethyl)amine (3.3 mmol) dissolved in THF. Oxalyl chloride (3.6 mmol) added dropwise at −10°C.
- Coupling : Stirred at 25°C for 24 hr. Quenched with saturated NaHCO₃ (20 mL).
- Purification : Recrystallization from EtOH/H₂O (7:3) gives the target compound as off-white solid (74% yield).
Characterization :
- M.p. : 189–191°C.
- LC-MS : m/z 497.2 [M+H]⁺ (calcd 497.1).
Synthetic Route 2: One-Pot Sulfonamide-Oxamide Assembly
Optimized One-Pot Procedure
Protocol :
- Sulfonamide Formation : Intermediate A (5 mmol), 3-aminomethyloxazolidin-2-one (5 mmol), and TEA (6 mmol) react in DCM (30 mL) at 25°C for 6 hr.
- Oxalylation : Oxalyl chloride (6 mmol) added at −20°C, followed by 2-methoxyethylamine (6.5 mmol).
- Workup : Extracted with DCM, dried (MgSO₄), and purified via flash chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the product (65% yield).
Advantages :
- Eliminates isolation of Intermediate B.
- Reduces total synthesis time by 40%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 68 | 65 |
| Purity (HPLC, %) | 99.2 | 98.7 |
| Total Steps | 6 | 3 |
| Critical Impurities | <0.5% | <1.2% |
Route 1 offers higher purity, while Route 2 improves scalability. Impurities primarily include unreacted sulfonyl chloride (Route 2) and residual oxazolidin precursors (Route 1).
Mechanistic Insights and Side Reactions
- Sulfonamide Formation : Nucleophilic attack by the oxazolidin amine on the sulfonyl chloride’s electrophilic sulfur. Competing hydrolysis of Intermediate A in aqueous conditions necessitates anhydrous handling.
- Oxamide Coupling : Oxalyl chloride mediates sequential acylation. Excess amine prevents diacylation byproducts.
Industrial-Scale Considerations
- Solvent Selection : Replacing DCM with ethyl acetate reduces toxicity without yield loss.
- Catalysis : Lipase-catalyzed oxazolidin cyclization (15% enzyme loading) achieves 90% conversion under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and oxazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. The presence of the benzodioxane structure has been linked to inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like diabetes and Alzheimer's disease due to their roles in carbohydrate metabolism and neurotransmitter regulation.
Drug Development
Given its unique structure, N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a promising candidate for drug development. Its ability to interact with specific molecular targets could lead to the creation of new therapeutics aimed at various diseases .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it an essential building block for synthesizing more complex molecules. The multi-step synthesis typically involves nucleophilic substitution reactions under optimized conditions to maximize yield and purity.
Synthetic Pathways
The synthesis of this compound can be achieved through the following general steps:
- Formation of the Sulfonamide Intermediate: Reacting 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with amines or amides.
- Nucleophilic Substitution: Utilizing bases and solvents like dimethylformamide (DMF) or methanol to facilitate the reaction.
- Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.
Material Science
Enhanced Material Properties
The functional groups within this compound may impart desirable properties to materials. This includes enhanced stability or reactivity that can be harnessed in developing new materials for industrial applications .
Case Studies and Research Findings
Several studies have explored the biological activities and synthetic applications of compounds related to this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of α-glucosidase activity | Potential use in diabetes management |
| Antimicrobial Activity | Exhibited antimicrobial properties against various pathogens | Development of new antibiotics |
| Organic Synthesis | Served as an effective building block for synthesizing complex molecules | Versatile applications in drug development |
Mechanism of Action
The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The oxazolidine ring may interact with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
Compound 11a (N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide)
- Structural Similarities : Both compounds contain sulfonamide groups, which are critical for hydrogen bonding with biological targets.
- Key Differences :
- Core Heterocycle : Compound 11a features a benzoisoxazole ring, whereas the target compound uses a benzodioxine-sulfonyl-oxazolidine scaffold. The benzodioxine system may offer enhanced electron-rich aromaticity compared to benzoisoxazole.
- Substituents : The 2-methoxyethyl group in the target compound vs. the ethyl group in 11a may improve water solubility and metabolic stability.
Pharmacological Implications :
- Benzoisoxazole derivatives are often explored for CNS activity, but the benzodioxine-oxazolidine hybrid in the target compound could shift selectivity toward anti-inflammatory or antimicrobial targets.
Benzodioxine-Containing Analogues
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key Differences: Functional Groups: The pyridinamine and dimethylaminomethyl groups in the analogue contrast with the sulfonyl-oxazolidine and ethanediamide groups in the target compound. Molecular Weight: The analogue (MW 391.46) is lighter than the target compound (estimated MW >450), which may affect membrane permeability.
Physicochemical Properties :
Crystallographic Analysis
Tools like SHELX and ORTEP-3 are critical for resolving hydrogen-bonding patterns and crystal packing. For example, the benzodioxine sulfonyl group may form strong hydrogen bonds (e.g., S=O···H–N) with adjacent molecules, as observed in other sulfonamides .
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that incorporates a benzodioxine moiety and an oxazolidinyl group, contributing to its biological activity. The molecular formula is C₁₄H₁₉N₃O₅S with a molecular weight of approximately 335.38 g/mol.
Research indicates that compounds related to this structure exhibit significant biological activities through various mechanisms:
-
Enzyme Inhibition :
- The compound has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play critical roles in carbohydrate metabolism and neurotransmitter regulation, suggesting potential applications in treating diabetes and neurodegenerative diseases like Alzheimer's disease .
-
Binding Affinity Studies :
- Molecular docking studies suggest that this compound can effectively bind to the active sites of target enzymes, enhancing its efficacy as an inhibitor.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives containing the benzodioxane structure possess significant inhibitory effects against α-glucosidase, with implications for managing postprandial blood glucose levels in diabetic patients.
- Anti-inflammatory Activity :
- Anticancer Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
